molecular formula C7H3F2NO B1311909 3,5-Difluoro-4-hydroxybenzonitrile CAS No. 2967-54-6

3,5-Difluoro-4-hydroxybenzonitrile

Cat. No.: B1311909
CAS No.: 2967-54-6
M. Wt: 155.1 g/mol
InChI Key: XZNZJDPPWWFJAL-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 g/mol . It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzonitrile core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3,5-Difluoro-4-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Safety and Hazards

3,5-Difluoro-4-hydroxybenzonitrile is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled . It can cause skin and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and washing hands and face thoroughly after handling .

Mechanism of Action

Mode of Action

It is known that the compound is a synthetic analog of the gfp fluorophore . The benzene ring of the compound can freely rotate around the single bond, but when it is fixed in a planar conformation, it fluoresces . This suggests that the compound may interact with its targets by binding and causing conformational changes that result in fluorescence.

Biochemical Pathways

Given its structural similarity to the GFP fluorophore, it may be involved in pathways related to fluorescence and imaging in biochemical studies .

Result of Action

Given its fluorescent properties, it may be used to visualize and track certain biological processes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3,5-Difluoro-4-hydroxybenzonitrile can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C in a dry, sealed environment . This suggests that temperature and humidity may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-4-hydroxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with nitrilase enzymes, which convert nitriles to the corresponding carboxylic acids and ammonia. This interaction is crucial for the degradation of certain herbicides and other organic compounds . The compound’s ability to interact with nitrilase enzymes highlights its potential in bioremediation and environmental applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in detoxification processes, thereby enhancing the cell’s ability to cope with toxic substances . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to nitrilase enzymes, leading to the conversion of nitriles to carboxylic acids and ammonia . This binding interaction is essential for the compound’s role in biochemical reactions. Furthermore, this compound can inhibit or activate certain enzymes, resulting in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification and metabolic activity. At higher doses, toxic or adverse effects can occur . These effects may include liver and kidney damage, as well as disruptions in normal cellular function. It is important to determine the appropriate dosage to minimize potential toxicity while maximizing the compound’s beneficial effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves the conversion of this compound to carboxylic acids by nitrilase enzymes . This conversion is crucial for the compound’s role in bioremediation and detoxification processes. Additionally, the compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s efficacy in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be influenced by its localization, affecting its interactions with other biomolecules and its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Difluoro-4-hydroxybenzonitrile involves the reaction of 3,5-difluoro-4-methoxybenzonitrile with boron tribromide in dichloromethane at temperatures ranging from -78°C to room temperature . The reaction mixture is then quenched with ice water, and the product is extracted using dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated under reduced pressure to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols.

    Oxidation Reactions: Reagents like or are used.

    Reduction Reactions: Reagents such as or are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Alcohols or other reduced derivatives.

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxybenzonitrile
  • 3,5-Difluoro-4-hydroxybenzaldehyde
  • 3,5-Difluoro-4-hydroxybenzoic acid

Uniqueness: 3,5-Difluoro-4-hydroxybenzonitrile is unique due to the combination of fluorine atoms and a hydroxyl group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

3,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNZJDPPWWFJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444265
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-54-6
Record name 3,5-Difluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-4-hydroxy-benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

BBr3 (6.61 g, 0.0264 mol) was added to 3,5-difluoro-4-methoxybenzonitrile (1.5 g, 0.0088 mol; see step (iii) above) in dichloromethane (15 mL) at −78° C. Stirring was continued at room temperature overnight under a nitrogen atmosphere. The reaction mixture was then quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 1.1 g (80.6%) of the sub-title compound as a grey solid.
Name
Quantity
6.61 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80.6%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-2,6-difluorophenol (4.00 g, 19.0 mmol), copper (I) cyanide (1.72 g, 19.0 mmol), and dimethylformamide (40 mL) was refluxed for 6 hours, cooled to room temperature, diluted with water (150 mL), and filtered. The tan solids obtained were washed with water and retained. The combined filtrates were acidified (1N HCl) and extracted with ethyl acetate. The combined organic extracts were dried (MgSO4), concentrated in vacuo, and purified by flash chromatography (Silica Gel 60, 20% ethyl acetate in hexanes) to give 1.03 g of pure title compound as an off-white solid, mp 195°-197° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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